molecular formula C17H18ClN3OS B12423545 PqsR-IN-1

PqsR-IN-1

Cat. No.: B12423545
M. Wt: 347.9 g/mol
InChI Key: NHLFNYUFUYOOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PqsR-IN-1 is a potent inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. This compound plays a crucial role in attenuating the production of virulence factors such as pyocyanin, making it a promising candidate for antibacterial therapy .

Preparation Methods

The synthesis of PqsR-IN-1 involves a series of chemical reactions. One of the synthetic routes includes the use of quinoline-based derivatives. The preparation involves the following steps:

    Formation of the quinoline scaffold: This is achieved through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.

    Functionalization of the quinoline scaffold:

Chemical Reactions Analysis

PqsR-IN-1 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline scaffold to tetrahydroquinoline derivatives.

    Substitution: Halogenation and alkylation are common substitution reactions that this compound undergoes. .

Scientific Research Applications

PqsR-IN-1 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the quorum sensing mechanisms in Pseudomonas aeruginosa.

    Biology: The compound is used to investigate the role of quorum sensing in bacterial virulence and biofilm formation.

    Medicine: this compound is being explored as a potential therapeutic agent to treat infections caused by Pseudomonas aeruginosa, especially in cases where the bacteria are resistant to conventional antibiotics.

    Industry: The compound is used in the development of anti-biofilm coatings for medical devices and industrial equipment .

Mechanism of Action

PqsR-IN-1 exerts its effects by inhibiting the PqsR transcriptional regulator in Pseudomonas aeruginosa. This inhibition prevents the activation of the pseudomonas quinolone signal (PQS) system, which is responsible for the production of virulence factors and biofilm formation. The compound binds to the ligand-binding domain of PqsR, blocking the interaction with its native agonists .

Comparison with Similar Compounds

PqsR-IN-1 is unique compared to other quorum sensing inhibitors due to its high potency and low cytotoxicity. Similar compounds include:

This compound stands out due to its specific targeting of the PqsR regulator and its potential for therapeutic applications in treating drug-resistant bacterial infections.

Properties

Molecular Formula

C17H18ClN3OS

Molecular Weight

347.9 g/mol

IUPAC Name

6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C17H18ClN3OS/c1-2-3-4-5-16-20-13(10-23-16)9-21-11-19-15-7-6-12(18)8-14(15)17(21)22/h6-8,10-11H,2-5,9H2,1H3

InChI Key

NHLFNYUFUYOOKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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